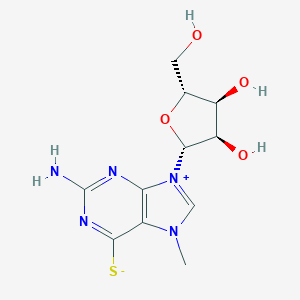

7-Methyl-6-thioguanosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHIWBUKNJIBSE-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235975 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-10-1 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55727-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-7-methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055727101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-MERCAPTO-7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F1954X1MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of 7 Methyl 6 Thioguanosine Utilization in Biochemical Research

The application of 7-Methyl-6-thioguanosine, often abbreviated as MESG, in biochemical research became prominent with the development of continuous spectrophotometric assays for the quantification of inorganic phosphate (B84403) (Pi). A pivotal moment in its history was the publication of a method by M.R. Webb in 1992, which detailed a continuous assay for phosphate release. caymanchem.combiosearchtech.comnih.gov This new method provided a significant advantage over previous endpoint assays, allowing for real-time monitoring of enzymatic reactions that produce inorganic phosphate.

Prior to the widespread adoption of MESG-based assays, the measurement of enzyme kinetics for phosphate-releasing enzymes was often more cumbersome. The introduction of this chromogenic substrate offered a more direct and continuous way to monitor enzyme activity, thus facilitating more detailed kinetic analyses of various enzyme systems. nih.gov Following its initial description, the MESG-based assay was adapted and validated for a range of other enzymes, including protein phosphatases, phosphorylase kinases, GTPases, and ATPases, solidifying its place as a versatile tool in the biochemist's arsenal. caymanchem.combertin-bioreagent.combiomol.com

Fundamental Role As a Chromogenic Substrate in Enzymatic Studies

Purine Nucleoside Phosphorylase (PNP) Interactions and Substrate Specificity

Purine nucleoside phosphorylase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). nih.gov this compound is a well-established chromophoric substrate for PNP, widely utilized in assays to quantify inorganic phosphate. caymanchem.combertin-bioreagent.combiosearchtech.com The enzymatic reaction of MESG with inorganic phosphate (Pi) in the presence of PNP yields 7-methyl-6-thioguanine and ribose-1-phosphate. caymanchem.combertin-bioreagent.com This reaction is readily monitored by continuous spectrophotometry, as the product, 7-methyl-6-thioguanine, exhibits a distinct absorbance maximum around 355-360 nm. caymanchem.combiosearchtech.com

Kinetic Parameters of PNP-Mediated Reactions with this compound

The interaction between human purine nucleoside phosphorylase (PNP) and this compound has been characterized by specific kinetic parameters. These values provide insight into the efficiency and affinity of the enzyme for this synthetic substrate.

| Kinetic Parameter | Value |

| Km (µM) | 45 ± 4 |

| Vmax (µmol/min/mg) | 48 ± 1 |

| kcat (s-1) | 26 |

| kcat/Km (M-1s-1) | 5.8 x 105 |

| Table based on data from kinetic analysis of human PNP with this compound. nih.gov |

Structural Analysis of Human PNP in Complex with this compound

The crystal structure of human PNP in complex with this compound has been determined, revealing significant conformational changes upon ligand binding. nih.gov This structural information is critical for understanding the enzyme's catalytic mechanism and for the rational design of potent inhibitors. Analysis of the complex highlights the specific interactions between the substrate and the amino acid residues within the active site. nih.gov

Rationalizing Effects of Atomic Substitution on PNP Binding and Catalysis

The study of this compound and other guanosine (B1672433) analogues has provided valuable insights into the structure-activity relationships of PNP substrates. nih.govnih.gov For instance, the methylation at the N-7 position of the guanine (B1146940) base in 7-methylguanosine (B147621) does not hinder its ability to act as a substrate for calf spleen PNP, suggesting the N-7 position is not a primary binding site. nih.gov Conversely, methylation at the N-1 position of inosine (B1671953) or guanosine results in compounds that are neither substrates nor inhibitors for the mammalian enzyme, indicating the importance of the N-1 position for binding. nih.gov The comparison of kinetic and structural data for synthetic substrates like this compound allows for a deeper understanding of how atomic substitutions at key positions affect enzyme binding and catalysis. nih.gov

Unveiling PNP Active Site Contacts and Ligand Binding Mechanisms

The crystal structure of the human PNP-7-methyl-6-thioguanosine complex reveals the intricate network of interactions within the active site. nih.gov These contacts are crucial for the proper positioning of the substrate and for the catalytic activity of the enzyme. The binding of the ligand induces conformational changes in the protein, which are essential for the enzymatic reaction. nih.gov The elucidation of these binding mechanisms is fundamental for designing specific and high-affinity inhibitors for PNP, which have potential therapeutic applications. nih.govnih.gov

Assays for Protein Phosphatase Activity Utilizing this compound

This compound is a valuable reagent in coupled enzyme assays designed to measure the activity of protein phosphatases. caymanchem.combertin-bioreagent.com These assays are based on the principle that the phosphatase releases inorganic phosphate from a phosphorylated substrate, and this released phosphate can then be quantified using the PNP-catalyzed reaction of MESG. caymanchem.commidlandsci.combiomol.com

Continuous Spectrophotometric Methodologies for Protein Phosphatases

A continuous spectrophotometric assay for protein phosphatases utilizes this compound in a coupled reaction. caymanchem.com In this system, the protein phosphatase acts on a phosphopeptide or phosphoprotein substrate, releasing inorganic phosphate. This phosphate is then consumed in the purine nucleoside phosphorylase (PNP)-catalyzed phosphorolysis of this compound. caymanchem.commidlandsci.combiomol.com The rate of this second reaction, which produces the chromophoric product 7-methyl-6-thioguanine, is directly proportional to the rate of phosphate release by the phosphatase. caymanchem.com This allows for the continuous monitoring of the phosphatase activity by measuring the increase in absorbance at approximately 360 nm. medchemexpress.com This method provides a sensitive and real-time measurement of enzyme kinetics. medchemexpress.com

Evaluation of Protein Phosphatase Kinetics (e.g., Km, Vmax)

This compound is a key substrate in a continuous spectrophotometric assay designed to measure the activity of protein phosphatases and determine their kinetic parameters. caymanchem.combertin-bioreagent.com This assay is based on the quantification of inorganic phosphate (Pi) released during the enzymatic dephosphorylation of a substrate by a phosphatase. caymanchem.com The principle involves a coupled enzyme system where the released Pi reacts with this compound in the presence of a catalyst, purine nucleoside phosphorylase (PNP). caymanchem.combiomol.com

This reaction stoichiometrically converts this compound and inorganic phosphate into 7-methyl-6-thioguanine and ribose 1-phosphate. caymanchem.com The formation of 7-methyl-6-thioguanine is monitored continuously by measuring the increase in absorbance at a wavelength of 355-360 nm. caymanchem.combiomol.com This continuous monitoring allows for the precise determination of the initial reaction velocity of the phosphatase under different substrate concentrations.

By analyzing these reaction rates, key kinetic constants for the protein phosphatase, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be calculated. For instance, in studies of phosphotyrosyl protein phosphatase, while using a different substrate (p-nitrophenyl phosphate), kinetic analyses yielded a Km of 0.38 mM and rate constants for phosphorylation (k2) and dephosphorylation (k3) of 540 s⁻¹ and 36.5 s⁻¹, respectively. nih.gov The this compound based assay provides a robust method for obtaining similar critical kinetic data for a wide range of phosphatases.

| Parameter | Description | Relevance in Phosphatase Assays |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the phosphatase for its substrate. A lower Km suggests a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the maximum catalytic activity of the phosphatase under the given conditions. |

Applications in Coupled Enzyme Systems for Monitoring Inorganic Phosphate Release

The primary application of this compound in biochemical research is its use as a chromophoric substrate for the continuous measurement of inorganic phosphate (Pi) released in enzymatic reactions. caymanchem.combiosearchtech.com This method, often referred to as the MESG assay (using the synonym for this compound), relies on the enzymatic action of purine nucleoside phosphorylase (PNP). biosearchtech.comnih.gov

The core of the assay is the PNP-catalyzed phosphorolysis of this compound, a reaction that is dependent on the presence of Pi. nih.gov The product, 7-methyl-6-thioguanine, has a distinct absorbance maximum (around 355-360 nm) compared to the substrate, this compound (absorbance maximum at 330 nm). biosearchtech.com This spectral shift allows for the real-time, continuous monitoring of Pi concentration, which directly corresponds to the activity of the enzyme being studied. caymanchem.combiomol.com This technique is widely applied to characterize enzymes that produce Pi as a product.

Measurement of Phosphorylase Kinase Activity

The this compound-based assay is effectively used to determine the activity of phosphorylase kinases. caymanchem.combertin-bioreagent.com Phosphorylase kinase catalyzes the transfer of a phosphate group from ATP to its substrate, releasing ADP and inorganic phosphate in the process. By coupling this kinase reaction with the MESG/PNP system, the rate of Pi release can be continuously monitored, providing a direct measure of phosphorylase kinase activity. caymanchem.com This continuous assay is a significant advantage over fixed-time point methods for detailed kinetic characterization.

Characterization of GTPase Activity

The functional activity of GTPases, which hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate, is also frequently characterized using this compound. caymanchem.combertin-bioreagent.com The rate of GTP hydrolysis is determined by measuring the resultant increase in Pi concentration via the coupled PNP reaction. caymanchem.combiomol.com This application is crucial for studying the regulation and kinetics of small GTPases like RhoA, which are involved in numerous cellular signaling pathways. caymanchem.com

Determination of ATPase Activity

Similarly, the assay is applied to measure the activity of ATPases, enzymes that catalyze the hydrolysis of adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (ADP) and Pi. caymanchem.combertin-bioreagent.com The continuous spectrophotometric detection of the released Pi allows for a straightforward and sensitive determination of ATPase kinetics. caymanchem.com This method is valuable for studying the function of various ATP-dependent enzymes, including motor proteins and ion pumps.

| Enzyme Class | Reaction Monitored | Assay Principle |

| Phosphorylase Kinase | Substrate-P + ADP → Substrate + ATP + Pi | Measures Pi released from ATP during phosphorylation. |

| GTPase | GTP → GDP + Pi | Measures Pi released from GTP hydrolysis. |

| ATPase | ATP → ADP + Pi | Measures Pi released from ATP hydrolysis. |

Other Enzymatic Interactions of this compound and its Analogs

Inhibition of Creatine (B1669601) Kinase

While the this compound assay system is broadly applicable for measuring the activity of kinases that produce inorganic phosphate, specific data regarding the direct inhibition of creatine kinase by this compound is not prominently featured in available scientific literature. Research on creatine kinase inhibition has often focused on other factors, such as the competitive inhibition by endogenous polyvalent cations like calcium, which can be reversed by chelating agents. nih.gov The primary role of this compound remains that of a reporter substrate for phosphate-releasing enzymes rather than a direct modulator of enzymes like creatine kinase.

Role in the Assay of Various Phosphatases

The utility of this compound (MESG) in phosphatase research stems from its function as a chromophoric substrate in a coupled enzyme assay system. bertin-bioreagent.comcaymanchem.com This system involves a two-step enzymatic reaction. In the first step, the phosphatase of interest catalyzes the hydrolysis of a phosphorylated substrate, releasing inorganic phosphate.

In the second, coupled reaction, the released inorganic phosphate acts as a substrate for the enzyme purine nucleoside phosphorylase (PNP). nih.gov PNP catalyzes the phosphorolysis of MESG, cleaving the glycosidic bond to produce ribose-1-phosphate and 7-methyl-6-thioguanine. caymanchem.combiosearchtech.comnih.gov

The key to the assay is the spectral properties of the product, 7-methyl-6-thioguanine. This molecule exhibits a significant absorbance at a wavelength of 360 nm, whereas the parent compound, this compound, has a maximal absorbance at 330 nm. biosearchtech.com By monitoring the increase in absorbance at 360 nm over time, researchers can continuously and quantitatively measure the rate of inorganic phosphate release, which directly corresponds to the activity of the phosphatase being studied. medchemexpress.com

This assay has been successfully employed to determine the enzymatic activity of a variety of phosphatases, as well as other phosphate-releasing enzymes like GTPases and ATPases. midlandsci.combertin-bioreagent.com

Analytical Methodologies and Spectrophotometric Principles

Spectrophotometric Quantification of Inorganic Phosphate (B84403) (P_i) using 7-Methyl-6-thioguanosine

The assay's foundation lies in a coupled enzyme reaction that ultimately produces a change in absorbance, directly proportional to the amount of inorganic phosphate present in the sample. nih.gov This allows for real-time measurement of phosphate release. caymanchem.com The reaction is particularly useful for determining the activity of enzymes that produce inorganic phosphate as a product. medchemexpress.commedchemexpress.com

Principles of Chromophoric Conversion to 7-Methyl-6-thioguanine

The quantification of inorganic phosphate using this compound (MESG) is an indirect process that relies on a coupled enzymatic reaction. nih.govplos.org In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), inorganic phosphate cleaves the glycosidic bond of MESG. caymanchem.combertin-bioreagent.combiomol.com This reaction yields ribose-1-phosphate (B8699412) and the chromophoric product, 7-methyl-6-thioguanine. caymanchem.combertin-bioreagent.combiomol.comnih.gov It is the formation of 7-methyl-6-thioguanine that is monitored spectrophotometrically. plos.org The tautomerization of the liberated 7-methyl-6-thioguanine base results in a significant increase in absorbance at a specific wavelength. plos.orgnih.gov This change in absorbance is directly proportional to the concentration of inorganic phosphate that was present to drive the initial reaction. nih.gov

Optimization of Reaction Conditions for P_i Measurement

The accuracy and sensitivity of the inorganic phosphate (P_i) measurement using the this compound (MESG) assay are highly dependent on the optimization of several reaction conditions. While specific parameters can vary based on the primary enzyme system being studied, some general principles apply.

Key parameters that are typically optimized include:

pH: The pH of the reaction buffer is critical as it affects the activity of both the primary enzyme producing phosphate and the coupling enzyme, purine nucleoside phosphorylase (PNP). For instance, assays have been successfully performed at pH 7.0, 7.6, and 8.0. nih.govplos.orgnih.gov

Temperature: Enzyme activity is temperature-dependent. Assays are commonly conducted at controlled temperatures such as 25 °C or 37 °C to ensure consistent and reproducible results. nih.govnih.gov

Buffer Composition: The buffer system and the presence of other molecules can influence the reaction. For example, Tris-HCl and HEPES are commonly used buffers. plos.orgnih.gov The inclusion of reagents like dithiothreitol (B142953) (DTT) may also be necessary in some protocols. plos.org It has been noted that this compound can be unstable at ambient temperatures, with a half-life of 4 hours at pH 8, which can present challenges in acquiring accurate data. rsc.org

Below is a table summarizing typical reaction conditions found in the literature:

| Parameter | Typical Value/Range | Reference |

| pH | 7.0 - 8.0 | nih.govplos.orgnih.gov |

| Temperature | 25 °C - 37 °C | nih.govnih.gov |

| MESG Concentration | 100 µM - 0.5 mM | nih.goved.ac.uk |

| Buffer | Tris-HCl, HEPES | plos.orgnih.gov |

Absorbance Wavelengths for Detection (e.g., 331 nm, 355-360 nm)

The spectrophotometric detection of the enzymatic conversion of this compound (MESG) to 7-Methyl-6-thioguanine is central to the quantification of inorganic phosphate. The substrate, MESG, has an absorbance maximum at approximately 330-331 nm. medchemexpress.comnih.govbiosearchtech.com Following the phosphorolytic cleavage catalyzed by purine nucleoside phosphorylase in the presence of inorganic phosphate, the product, 7-methyl-6-thioguanine, is formed. caymanchem.combertin-bioreagent.combiomol.com This product exhibits a significant increase in absorbance at a longer wavelength, typically in the range of 355-360 nm. caymanchem.combertin-bioreagent.combiosearchtech.com

The assay is monitored by recording the increase in absorbance at this longer wavelength, which is directly proportional to the amount of 7-methyl-6-thioguanine produced and, consequently, to the initial amount of inorganic phosphate. nih.gov The change in molar extinction coefficient (Δε) for this reaction at 360 nm is approximately 11,000 M⁻¹cm⁻¹, providing a sensitive measure of the reaction progress. plos.orgnih.gov

The following table summarizes the key absorbance wavelengths for the compounds involved in this assay:

| Compound | Absorbance Wavelength (nm) | Reference |

| This compound (MESG) | ~330-331 | medchemexpress.comnih.govbiosearchtech.com |

| 7-Methyl-6-thioguanine | ~355-360 | caymanchem.combertin-bioreagent.combiosearchtech.com |

Nucleic Acid Research and Purine Metabolism Intersections

Relationship to 6-Thioguanine (B1684491) and its Metabolic Derivatives

6-Thioguanine (6-TG) is a purine (B94841) analogue that, after intracellular activation, becomes a substrate for enzymes in the purine salvage pathway nih.govnih.gov. It is converted to 6-thioguanosine (B559654) monophosphate (TGMP) and subsequently to the di- and triphosphate forms (TGDP and TGTP) nih.govwikipedia.org. These active metabolites, collectively known as 6-thioguanine nucleotides (TGNs), are the primary effectors of its biological activity nih.govwikipedia.org. The research into these derivatives, including methylated forms, has provided critical insights into DNA damage, repair, and epigenetic regulation.

The chemical reactivity of thiopurines incorporated into DNA is a key aspect of their mechanism. When 6-Thio-2'-deoxyguanosine (6-TdGuo), the deoxyribonucleoside form of 6-TG, is exposed to alkylating agents like dimethylsulfate, it yields two principal products: S6-methyl-6-thiodeoxyguanosine and 7-methyl-6-thiodeoxyguanosine nih.gov. This reaction demonstrates the susceptibility of the incorporated 6-thioguanine base to methylation at different positions. Studies have shown that the formation of the S6-methyl derivative from incorporated 6-thioguanine is significantly more efficient than the formation of O6-methylguanine from guanine (B1146940), indicating that the thio-analogue is highly susceptible to chemical modification by alkylating agents within the DNA structure nih.gov.

A crucial step for the biological activity of thiopurines is the incorporation of their nucleotide forms into nucleic acids nih.govnih.govnih.gov. Following metabolic activation to thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dGTP), these nucleotides serve as fraudulent bases for DNA and RNA polymerases nih.govwikipedia.org. The incorporation of 6-thioguanine into the DNA of replicating cells is considered a primary mechanism of its cytotoxic action nih.govclinpgx.org. This integration into the genetic material disrupts normal cellular processes and can inhibit the initiation of DNA replication nih.gov. Similarly, TGTP can be incorporated into RNA, though the consequences of this are considered less central to its primary cytotoxic effects than DNA incorporation nih.govclinpgx.org.

Beyond its role as a fraudulent base, 6-thioguanine exerts significant influence on epigenetic regulation. Research indicates that the incorporation of 6-TG into DNA can disrupt the normal patterns of cytosine methylation nih.gov. When 6-TG is present within a CpG dinucleotide site, it can interfere with the action of DNA methyltransferases (DNMTs) nih.gov. Specifically, the presence of 6-TG adjacent to a cytosine can almost completely abolish the methylation of that cytosine nih.gov.

Studies in acute lymphoblastic leukemia (ALL) cells have shown that treatment with 6-TG can lead to a significant decrease in global cytosine methylation and the reactivation of epigenetically silenced genes nih.govnih.gov. This effect is linked to the drug's ability to promote the degradation of DNMT1, a key maintenance methyltransferase, via the ubiquitin-proteasome pathway nih.gov. This mechanism establishes 6-TG as a DNA hypomethylating agent, capable of remodeling the epigenetic landscape of cancer cells nih.gov.

| Epigenetic Target | Effect of 6-Thioguanine | Cell Type |

| Global DNA Methylation | Decrease | Jurkat T cells (ALL) |

| Gene Expression | Reactivation of silenced genes | T leukemia cells |

| DNMT1 Protein Level | Attenuation / Degradation | T leukemia cells |

| DNMT3B Gene Expression | Significant Decrease | HL60 cells (AML) |

| HDAC3 & HDAC7 Gene Expression | Significant Decrease | HL60 cells (AML) |

This table summarizes research findings on the epigenetic effects of 6-Thioguanine in various leukemia cell lines. nih.govnih.gov

After 6-thioguanine is incorporated into DNA, it can be methylated by the endogenous methyl donor S-adenosylmethionine to form S6-methylthioguanine (S6mG) nih.govnih.govnih.gov. This methylated derivative plays a critical role in mediating the cytotoxicity of thiopurines by engaging the DNA mismatch repair (MMR) system nih.govproquest.com.

During subsequent rounds of DNA replication, S6mG can mispair with thymine (B56734) instead of cytosine nih.govnih.gov. The resulting S6mG:T mispair is recognized by the MMR machinery, specifically the hMutSα protein complex proquest.comaacrjournals.org. This recognition triggers a futile cycle of repair attempts, where the newly synthesized strand containing the thymine is repeatedly excised and resynthesized, only to have thymine re-inserted opposite the persistent S6mG lesion nih.gov. This continuous, unresolved MMR signaling is thought to lead to G2-M cell cycle arrest and eventual cell death aacrjournals.org. The sensitivity of cells to 6-TG is therefore highly dependent on a proficient MMR system aacrjournals.org.

Both 6-thioguanine and its methylated derivative, S6-methylthioguanine, possess mutagenic properties. When incorporated into DNA, these modified bases can cause errors during replication, leading to permanent changes in the DNA sequence. The primary mutation observed is a G→A transition nih.govnih.gov.

Studies using shuttle vectors in both E. coli and human cells have quantified the mutagenic potential of these compounds. S6mG is highly mutagenic, inducing G→A mutations at a very high frequency. While less potent, 6-TG itself is also demonstrably mutagenic nih.govscilit.com. This mutagenicity is believed to contribute to the long-term risk of therapy-related cancers associated with thiopurine use scilit.comscispace.com.

| Compound | System | Mutation Frequency (G→A) |

| 6-Thioguanine (SG) | E. coli | ~11% |

| S6-Methylthioguanine (S6mG) | E. coli | ~94% |

| 6-Thioguanine (SG) | Human Cells | ~8% |

| S6-Methylthioguanine (S6mG) | Human Cells | ~39% |

This table presents the observed frequencies of G→A transition mutations induced by 6-Thioguanine and S6-Methylthioguanine in different experimental systems. nih.govscilit.com

Development of 6-Thioguanosine Monophosphate Prodrugs for Biological Applications

Thiopurine drugs, including 6-thioguanine, are widely used in the treatment of cancers and immunological disorders. acs.orgnih.gov However, their efficacy can be limited by drug resistance. To address this, researchers have developed prodrugs of 6-thioguanosine monophosphate (6sGMP). acs.orgnih.gov These prodrugs are designed to bypass the initial metabolic steps that are often impaired in resistant cells. acs.org Synthetic routes have been established for a variety of 6sGMP prodrugs, including those with 4-acetyloxybenzyl and cycloSaligenyl masking groups on the phosphate (B84403) moiety. acs.org These prodrugs have shown effectiveness as antiproliferative agents, particularly in thiopurine-resistant leukemia and breast cancer cell lines. acs.orgnih.gov

Intracellular Conversion of 6-Thioguanosine Monophosphate Prodrugs to Bioactive Forms

For a prodrug to be effective, it must be efficiently converted into its active form inside the target cells. The intracellular conversion of 6sGMP prodrugs into their bioactive triphosphate forms (6-thioguanine nucleotides or 6-TGNs) has been confirmed. acs.orgnih.gov Upon entering the cell, the masking groups on the phosphate are cleaved by cellular esterases, releasing the active 6sGMP. acs.org This monophosphate is then further phosphorylated by cellular kinases to the di- and triphosphate levels. The ultimate active form, 6-thioguanosine triphosphate (6sGTP), can then exert its therapeutic effects. acs.orgnih.gov A specialized technique known as TUC-seq DUAL has been used to track the metabolic fate of these prodrugs and demonstrate their successful conversion to 6sGTP, which subsequently gets incorporated into RNA. acs.org This confirms that the prodrug strategy is a viable approach to deliver the active therapeutic agent to cells. acs.orgnih.gov

Link between HGPRT Expression and 6-Thioguanosine Incorporation into RNA

The conversion of the purine analog 6-thioguanine (6-TG) into its therapeutically active forms is critically dependent on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.netbenthamdirect.comingentaconnect.comnih.gov HGPRT catalyzes the conversion of 6-TG to 6-thioguanosine monophosphate (TGMP), a necessary first step for its eventual incorporation into RNA and DNA. researchgate.netnih.govwikipedia.org This incorporation is a key mechanism of its cytotoxic effect in cancer therapy. nih.gov

The expression level of the HPRT1 gene, which codes for the HGPRT enzyme, directly influences the extent to which 6-thioguanosine (6sG) is incorporated into cellular RNA. researchgate.net Cells with higher HGPRT expression are more efficient at converting 6-TG into its nucleotide forms, leading to greater incorporation into nucleic acids. researchgate.netthermofisher.com Conversely, cells with low or deficient HGPRT activity are resistant to 6-TG, as they cannot perform the initial activation step, thus preventing the analog's integration into RNA and subsequent cell death. thermofisher.comoup.comnih.gov

Research has demonstrated a clear correlation between HGPRT mRNA levels and the efficiency of 6sG incorporation into RNA in various cell lines. For instance, studies comparing different human cell lines have quantified this relationship, showing that higher HGPRT expression leads to increased labeling of RNA with the thiopurine analog. researchgate.net

| Cell Line | Relative HGPRT Expression (qPCR) | 6sG Incorporation into RNA (% Labeling Efficiency) |

|---|---|---|

| HEK293T | High | Correlated with high antiproliferative effects |

| SK-BR-3 | Low/Resistant | Lower incorporation, resistant to standard thiopurines |

This table illustrates the relationship between the expression of the HGPRT enzyme and the incorporation of 6-thioguanosine into RNA, based on findings from comparative cell line studies. researchgate.net

Mutations in the HPRT gene are a significant cause of resistance. Studies on 6-thioguanine-resistant T-cell clones have shown that various mutations can lead to decreased enzyme activity and, in many cases, reduced steady-state levels of HPRT mRNA. nih.gov This genetic basis for resistance underscores the pivotal role of HGPRT in mediating the biological effects of 6-thioguanosine.

Synthesis of 6-Thioguanosine 3',5'-O-Bisphosphates as RNA Ligation Donors

In the field of nucleic acid chemistry, synthetic nucleotide analogs are invaluable tools for studying RNA structure and function. 6-Thioguanosine 3',5'-O-bisphosphate has been synthesized and identified as an effective donor molecule for RNA ligation reactions catalyzed by enzymes like T4 RNA ligase. acs.org This enzyme facilitates the joining of a terminal 5'-phosphate of a donor molecule to the 3'-terminal hydroxyl group of an acceptor oligonucleotide. acs.org

The synthesis of thionucleoside 3',5'-bisphosphates, such as p(6S)Gp, provides a method to introduce site-specific modifications into RNA sequences. acs.org This two-step ligation process allows for the creation of custom RNA molecules with photoactivatable or other labels, which are essential for probing RNA-protein interactions and molecular structures. acs.orgrsc.org

The synthetic process involves several key steps:

Protection: The thiocarbonyl function of 6-thioguanosine is protected, often using a 2-cyanoethyl group. acs.org

Phosphorylation: The protected nucleoside is then phosphorylated to produce the 3',5'-bisphosphate derivative.

Ligation: The resulting 6-thioguanosine 3',5'-bisphosphate (psNp) acts as a donor substrate for T4 RNA ligase, which ligates it to an acceptor RNA fragment. acs.org

This methodology has been successfully applied to synthesize photoactivatable U1 snRNA fragments, demonstrating the utility of 6-thioguanosine bisphosphate as a tool in molecular biology research. acs.org The ability to incorporate 6-thioguanosine into specific RNA sites opens avenues for crosslinking experiments to map the spatial arrangement of RNA-protein complexes. rsc.orgrsc.org

Cellular and Molecular Biological Investigations Beyond Enzymatic Assays

Impact on Cellular ATP Production Pathways

Currently, there are no available research findings that directly investigate the impact of 7-Methyl-6-thioguanosine on the various cellular pathways involved in ATP production, such as glycolysis, the Krebs cycle, or oxidative phosphorylation. While its application in assays helps to study the activity of ATP-consuming enzymes, its own effect on the synthesis of ATP within a cellular context has not been documented in the reviewed scientific literature.

Interaction with Cytoskeletal Elements: Actin Filament Depolymerization

There is no scientific evidence to suggest that this compound directly interacts with cytoskeletal components or influences processes such as actin filament depolymerization. Studies on the effects of this compound on the structure or dynamics of the actin cytoskeleton have not been found in the available scientific literature.

Advanced Characterization Techniques and Mechanistic Studies

Spectroscopic Analysis of 7-Methyl-6-thioguanosine and its Reaction Products (e.g., UV-Vis)

This compound (MESG) is a chromogenic substrate widely utilized for the quantification of inorganic phosphate (B84403) (Pi). medchemexpress.comcaymanchem.comglpbio.com Its application in biochemical assays is based on a significant shift in its ultraviolet-visible (UV-Vis) absorption spectrum upon enzymatic conversion. In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate to yield ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine. medchemexpress.comcaymanchem.com

This enzymatic reaction leads to a change in the absorbance maximum, which can be monitored spectrophotometrically. This compound itself has an absorbance maximum at approximately 330 nm. biosearchtech.com The product of the phosphorolysis, 7-methyl-6-thioguanine, exhibits a distinct absorbance maximum around 355-360 nm. medchemexpress.comcaymanchem.comglpbio.com This spectral shift allows for the continuous monitoring of the reaction progress and is the basis for assays measuring the activity of enzymes that produce inorganic phosphate, such as ATPases and GTPases. caymanchem.com

| Compound | Abbreviation | Absorbance Maximum (λmax) |

|---|---|---|

| This compound | MESG | ~330 nm |

| 7-methyl-6-thioguanine | - | 355-360 nm |

Excited-State Dynamics and Photochemistry of Related Thiopurines (e.g., 6-Thioguanine (B1684491), 6-Thioguanosine)

While specific studies on the excited-state dynamics of this compound are not extensively detailed in the provided search results, a wealth of information exists for the closely related thiopurines, 6-thioguanine (6-TG) and its nucleoside, 6-thioguanosine (B559654). These compounds are known photosensitizers, and their photochemical behavior is of significant interest due to their clinical use and potential for phototoxicity. mdpi.comnih.govnih.gov

Upon UVA irradiation, 6-thioguanine and 6-thioguanosine can induce DNA damage and cell death. mdpi.com The excited-state dynamics of these molecules have been investigated using techniques such as transient absorption spectroscopy. For 6-thioguanine, UVA excitation populates the S2(ππ) state, followed by ultrafast internal conversion to the S1(nπ) state and subsequent intersystem crossing to the triplet manifold within femtoseconds. mdpi.compolimi.it A significant portion of the excited population decays to a long-lived triplet state. polimi.it This triplet state is a key intermediate in the photosensitization process, capable of generating singlet oxygen, which can then lead to oxidative damage to cellular components. mdpi.comnih.gov

Studies comparing 6-thioguanine and 6-thioguanosine have shown that N9-glycosylation (the addition of the ribose sugar) can influence the rates of intersystem crossing and the lifetime of the triplet state. mdpi.com Specifically, N9-glycosylation in 6-thioguanosine has been observed to decrease the singlet oxygen quantum yield compared to 6-thioguanine, suggesting a modulation of its phototoxic potential. mdpi.com The high triplet quantum yield of 6-thioguanosine is considered a primary factor in its phototoxicity. nih.gov

| Thiopurine | Excitation | Key Photochemical Event | Significance |

|---|---|---|---|

| 6-Thioguanine | UVA | Intersystem crossing to triplet state | Acts as a Type II photosensitizer, generating singlet oxygen. mdpi.com |

| 6-Thioguanosine | UVA | High triplet quantum yield (~0.8 in aqueous solution) | Explains the high phototoxicity of prodrugs that are metabolized to this compound. nih.gov |

Crystallography in Enzyme-Ligand Complex Characterization

X-ray crystallography has been instrumental in defining the molecular interactions between this compound and its target enzyme, purine nucleoside phosphorylase (PNP). A key study reported the crystal structure of human PNP in complex with this compound, providing a detailed, atomic-level view of the enzyme's active site with the ligand bound. nih.gov

The analysis of this crystal structure revealed significant conformational changes in the protein upon binding of this compound. nih.gov These changes are crucial for catalysis and understanding the enzyme's mechanism. By comparing this structure with that of the unbound enzyme or complexes with other ligands, researchers can delineate the specific roles of amino acid residues in the active site that are responsible for substrate recognition, binding, and turnover. nih.gov This structural information is invaluable for comprehending the effects of atomic substitutions on the synthetic substrate and how they influence enzyme binding and catalytic activity. nih.gov Such detailed structural knowledge is a cornerstone for the rational design of new and more potent PNP inhibitors. nih.gov

Computational Methods for Protein-Ligand Interactions and Protein Design relevant to PNP

Computational methods are powerful tools for investigating protein-ligand interactions and guiding protein design, with significant applications in the study of purine nucleoside phosphorylase (PNP). whiterose.ac.uknih.gov These approaches complement experimental techniques like X-ray crystallography by providing dynamic insights into binding processes and allowing for the prediction of binding affinities and modes for novel ligands. whiterose.ac.ukcore.ac.uk

For PNP, computational analyses can model the interactions between the enzyme's active site and ligands such as this compound. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can predict how the ligand fits into the binding pocket and the stability of the resulting complex over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding event. whiterose.ac.uk

Furthermore, computational methods are increasingly used in protein design to engineer enzymes with altered substrate specificity or enhanced catalytic activity. acs.org In the context of PNP, this could involve designing mutant enzymes that are more efficient in converting specific nucleoside analogs or developing inhibitors with higher affinity and selectivity. By analyzing the structure of the PNP active site in complex with ligands like this compound, computational algorithms can identify key residues for mutation to achieve desired functional changes. nih.govacs.org

Future Research Directions and Translational Perspectives

Exploration of Novel Enzyme Targets and Pathways for 7-Methyl-6-thioguanosine

This compound is primarily known as a substrate for purine (B94841) nucleoside phosphorylase (PNP), which catalyzes its phosphorolysis to 7-methyl-6-thioguanine and ribose 1-phosphate. This reaction is fundamental to its use in coupled enzyme assays for measuring the activity of various enzymes, including GTPases, ATPases, protein phosphatases, and phosphorylase kinases, by quantifying the release of inorganic phosphate (B84403) (Pi) researchgate.netmdpi.com.

Future research could expand beyond this known interaction to investigate other potential enzyme targets. The metabolic pathways of related thiopurine drugs, such as 6-thioguanine (B1684491) and 6-mercaptopurine, involve a host of enzymes including hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and thiopurine methyltransferase (TPMT) researchgate.netnih.gov. Investigating whether this compound or its metabolites interact with these or other enzymes in purine metabolism could reveal new biological activities or mechanisms. Such studies might uncover roles in modulating nucleotide salvage pathways or other cellular processes, potentially identifying novel therapeutic targets. Exploration into its effects on enzymes like Nudix hydrolase 15 (NUDT15), which is known to hydrolyze thiopurine metabolites, could also yield significant insights into its cellular processing and potential for therapeutic development researchgate.netfrontiersin.org.

Development of Advanced Biosensors and Diagnostic Tools based on this compound's Properties

The enzymatic conversion of this compound by PNP results in the formation of 7-methyl-6-thioguanine, a product with a distinct absorbance maximum at 355-360 nm researchgate.netmdpi.com. This chromogenic shift provides a continuous spectrophotometric method for quantifying inorganic phosphate, which is the current basis for its use in biosensing researchgate.netmdpi.comdntb.gov.ua.

The development of advanced biosensors could build upon this principle. Future work may focus on enhancing the sensitivity and specificity of these assays, potentially through the engineering of PNP variants with improved kinetic properties for this compound. Furthermore, integrating this enzymatic system into microfluidic devices or lab-on-a-chip platforms could lead to high-throughput diagnostic tools for screening enzyme inhibitors or for quantifying phosphate levels in clinical and environmental samples. The development of fluorescence-based detection systems, perhaps by designing novel this compound analogs that produce a fluorescent product upon enzymatic cleavage, could offer even greater sensitivity for diagnostic applications.

Expanding the Scope of Photo-Crosslinking Applications in RNA Biology

Thionucleosides, such as the closely related 6-thioguanosine (B559654), are valuable reagents in RNA biology due to their photo-activatable nature. 6-thioguanosine absorbs UV light at wavelengths longer than 300 nm, a region where natural proteins and nucleic acids have minimal absorbance nih.govbioinformation.net. This property allows for its selective photoactivation to induce covalent crosslinks with interacting proteins or RNA molecules, enabling the precise mapping of binding sites nih.govbioinformation.net.

Cap analogs containing 6-thioguanosine have been successfully used to synthesize mRNAs for photo-crosslinking studies with cap-binding proteins, such as the translation initiation factor eIF4E and histone H4 nih.govnih.govresearchgate.net. This technique helps to elucidate the structural basis of RNA-protein recognition. Future research could expand this application by developing this compound-containing oligonucleotides or cap analogs. The presence of the 7-methyl group is a key feature of the eukaryotic mRNA cap, and incorporating this compound directly could provide a more authentic probe for studying cap-binding interactions. Furthermore, its use as an alternative to other photoactivatable nucleosides like 4-thiouridine (B1664626) in methods such as Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) could be explored to map RNA modifications and interactions with higher specificity and resolution researchgate.net.

Computational Modeling for Predicting this compound Analog Activity and Selectivity

Computational modeling is a powerful tool in drug discovery and molecular biology for predicting the interaction of small molecules with biological targets. While specific computational studies on this compound are not widely reported, methods applied to other nucleoside and thiopurine analogs can serve as a blueprint for future research. Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are frequently used to understand and predict the behavior of these molecules mdpi.combioinformation.netnih.gov.

Future research could employ MD simulations to model the interaction of this compound and its analogs with the active sites of enzymes like PNP or potential novel targets. These simulations can provide atomic-level insights into binding modes and the structural basis for substrate specificity bioinformation.net. QSAR studies could be used to build predictive models that correlate the structural features of a series of this compound analogs with their biological activity nih.gov. This approach would accelerate the rational design of new analogs with enhanced properties, such as improved substrate efficiency for a specific enzyme, increased selectivity, or novel inhibitory activities. Such computational approaches can guide the synthesis of promising new compounds, reducing the time and cost associated with traditional trial-and-error screening nih.govnih.gov.

Q & A

Q. What are the primary applications of 7-methyl-6-thioguanosine in enzymatic assays?

MESG is widely used as a chromogenic substrate in coupled enzyme systems to quantify inorganic phosphate (Pi) or pyrophosphate (PPi) release. For example, purine nucleoside phosphorylase (PNPase) catalyzes the conversion of MESG to 7-methyl-6-thioguanine in the presence of Pi, enabling real-time detection via absorbance at 360 nm (Δε ≈ 11,000–11,200 M⁻¹cm⁻¹) . This method is critical for studying phosphatases, kinases, and metabolic enzymes like PTEN, ACCase, and pantothenate synthetase .

Q. How is inorganic phosphate release quantified using MESG in coupled enzyme systems?

A typical protocol involves:

- Coupling the target enzyme reaction (e.g., phosphatase activity) to PNPase, which converts MESG and Pi into 7-methyl-6-thioguanine.

- Monitoring absorbance at 360 nm using a spectrophotometer or microplate reader.

- Validating linearity with control reactions (e.g., ATP hydrolysis) and calibrating with standard Pi solutions .

- Ensuring optimal PNPase concentration to minimize lag phases in kinetic measurements .

Q. What are the critical parameters for optimizing absorbance measurements in MESG-based assays?

Key parameters include:

- Wavelength : 360 nm for maximal absorbance difference between MESG and its product .

- Buffer compatibility : Avoid high concentrations of reducing agents (e.g., DTT) that may interfere with PNPase activity .

- Temperature : Standard assays are performed at 20–25°C, but thermal stability must be confirmed for heated reactions .

- Coupling enzyme kinetics : Optimize PNPase concentration to ensure Pi detection is rate-limiting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in extinction coefficients reported for MESG-derived products?

Reported ε values (e.g., 11,000 vs. 11,200 M⁻¹cm⁻¹) may arise from pH variations or instrument calibration differences. To resolve this:

- Validate ε under specific experimental conditions using a phosphate standard curve.

- Account for buffer ionic strength and temperature, which affect absorbance readings .

- Cross-validate with alternative methods (e.g., malachite green assay) for critical measurements .

Q. What strategies are recommended for validating the specificity of MESG in novel phosphatase or kinase assays?

- Negative controls : Omit the target enzyme or substrate to confirm signal specificity.

- Inhibitor studies : Use known inhibitors (e.g., sodium orthovanadate for phosphatases) to block activity and verify signal reduction .

- Interference checks : Test for nonspecific hydrolysis of MESG by contaminating enzymes (e.g., nonspecific phosphatases) via pre-treatment with inhibitors .

Q. How do temperature and buffer composition affect the stability of MESG in long-term kinetic studies?

- Temperature : MESG assays are typically stable at 20–25°C, but prolonged incubation >37°C may degrade the substrate. Pre-incubate reaction components separately and initiate with the enzyme .

- Buffer composition : MOPS or Tris-HCl (pH 7.0–7.5) are optimal. Avoid high EDTA concentrations (>0.1 mM), which may chelate Mg²⁺ required for PNPase activity .

Data Analysis and Reproducibility

Q. How should researchers address inconsistent kinetic data in MESG-coupled assays?

- Lag phases : Increase PNPase concentration or pre-incubate the coupling system to ensure steady-state conditions .

- Nonlinear progress curves : Check for substrate depletion (e.g., ATP in pantothenate synthetase assays) or enzyme inactivation .

- Statistical validation : Use nonlinear regression to calculate initial rates and report mean ± SD from triplicate experiments .

Q. What mechanistic insights can be gained from the photophysical properties of MESG derivatives?

While MESG itself is not phototoxic, related compounds like 6-thioguanosine exhibit high triplet quantum yields (Φ = 0.8) under UVA, leading to reactive oxygen species (ROS) generation. Researchers studying MESG in biological systems should assess potential UV-induced artifacts during sample handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.